3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-aminomethylphenol under suitable conditions. The reaction is often carried out in a solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
- 3-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)propanol
Uniqueness
3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10-12(9-15-16(10)2)8-14-7-11-4-3-5-13(17)6-11/h3-6,9,14,17H,7-8H2,1-2H3 |
InChI Key |
GJGDVWQUFRBPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.